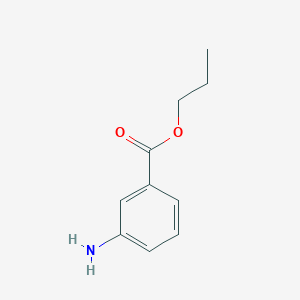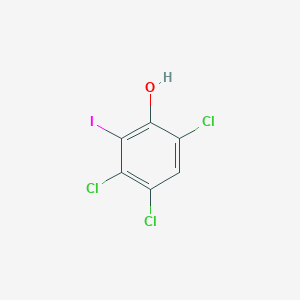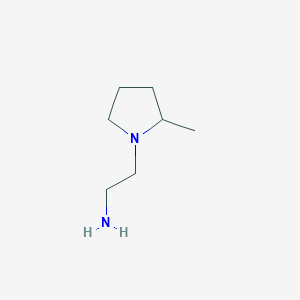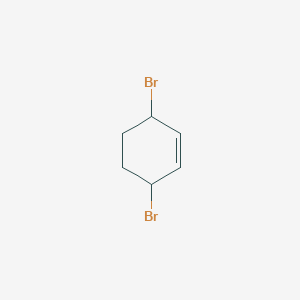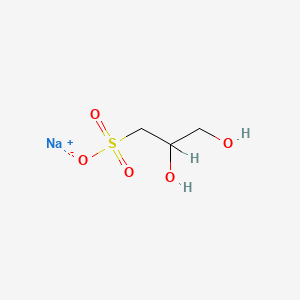
Sodium propylene glycol sulfonate
Vue d'ensemble
Description
Sodium propylene glycol sulfonate (SPGS) is an anionic surfactant primarily used in the field of cosmetics and personal care products. It has a molecular formula of C3H7NaO5S and an average molecular weight of 178.139 Da .
Synthesis Analysis
The synthesis of this compound involves the sulfonation of chlorosulfonic acid, which is an exothermic process . During the sulfonation synthesis of SPGS, the process can easily produce a large amount of ammonium sulfate at high temperatures . The sulfonation process of commercial SPGS was reproduced in the laboratory using chlorosulfonic acid and formamide .
Molecular Structure Analysis
The molecular structure of this compound consists of a hydrophilic head and a hydrophobic tail . The hydrophilic head is polar and soluble in water, while the hydrophobic tail has an affinity for fatty substances .
Chemical Reactions Analysis
During the sulfonation synthesis of this compound, the sulfonation of chlorosulfonic acid is exothermic . At high temperatures, the process can easily produce a large amount of ammonium sulfate . Ammonium sulfate adheres to SPGS in crystal and participates in the sulfonation reaction .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C3H7NaO5S and an average mass of 178.139 Da . More detailed physical and chemical properties such as density, boiling point, vapor pressure, flash point, etc., were not found in the retrieved papers.
Applications De Recherche Scientifique
Thermal Stability and Sulfonation Synthesis
Sodium Propylene Glycol Sulfonate (SPGS) plays a crucial role in the sulfonation synthesis process, particularly in the production of Propylene Glycol Alginate Sodium Sulfate (PSS), which is utilized in medical applications to treat hyperlipidemia. The thermal stability of PSS, critical for optimizing the sulfonation process, is analyzed through calorimetry technology to ensure safety and efficacy in its applications. The thermal risk analysis of PSS with ammonium sulfate, a byproduct of the sulfonation process, aids in refining production techniques for medical and industrial use (Chen Yao et al., 2022).
Solubility Enhancement in Medicinal Applications
SPGS has been investigated for its ability to enhance the solubility of sulfonamides, barbiturates, and hydantoins in medicinal formulations. By studying the solubilities of these sodium salts in mixtures of propylene glycol and water, researchers aim to improve drug delivery systems, particularly focusing on the formation of crystal hydrates and mixed solvates, which significantly influence the solubility and stability of these compounds (J. T. Rubino & Elizabeth Thomas, 1990).
Anticoagulant and FGF/FGFR Signal Activating Activities
The anticoagulant properties of SPGS, especially in its derivative form as PSS, have been extensively studied for their potential in treating cardiovascular diseases. Research into the oligosaccharide fractions of PSS reveals their significant role in stimulating cell proliferation through the activation of FGF/FGFR signals. This suggests potential applications of SPGS in cancer treatment, wound healing, and the development of cardiovascular therapeutics (Jian Wu et al., 2016).
Quality Control in Sulfated Polysaccharide Drugs
The quality control of PSS, a sulfated polysaccharide drug derived from SPGS, involves combining biological and chemical analysis methods to ensure its clinical efficacy and safety. The study emphasizes the importance of controlling the molecular weight, mannuronic to guluronic acid ratio, and degree of sulfation in PSS to minimize allergic responses and bleeding risks, thus enhancing the drug's therapeutic value (Yi-Ting Xue et al., 2016).
Safety and Hazards
While specific safety and hazard information for Sodium propylene glycol sulfonate was not found in the retrieved papers, it’s important to note that all chemicals should be handled with appropriate safety measures. Personal protective equipment should be worn, and good ventilation should be ensured in the workspace .
Propriétés
IUPAC Name |
sodium;2,3-dihydroxypropane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O5S.Na/c4-1-3(5)2-9(6,7)8;/h3-5H,1-2H2,(H,6,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMKOEWHQQPOBJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956810 | |
| Record name | Sodium 2,3-dihydroxypropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35396-47-5, 68081-95-8 | |
| Record name | Sodium propylene glycol sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035396475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid, 2,3-dihydroxy-, mono-C10-16-alkyl ethers, sodium salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid, 2,3-dihydroxy-, mono-C10-16-alkyl ethers, sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2,3-dihydroxypropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanesulfonic acid, 2,3-dihydroxy-, mono-C10-16-alkyl ethers, sodium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium (±)-2,3-dihydroxypropanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PROPYLENE GLYCOL SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BKS3UD221 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


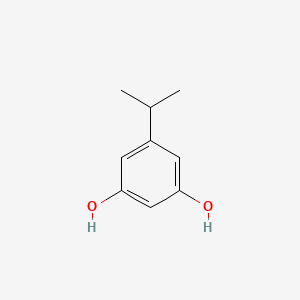
![N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3051604.png)
